molecular formula C12H15Br B2805324 1-Bromo-3-ethynyladamantane CAS No. 2260931-54-0

1-Bromo-3-ethynyladamantane

Cat. No.: B2805324
CAS No.: 2260931-54-0
M. Wt: 239.156
InChI Key: LPTRMTVYGUQEQS-UHFFFAOYSA-N
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Description

1-Bromo-3-ethynyladamantane is a chemical compound that belongs to the adamantane family. It is characterized by a bromine atom and an ethynyl group attached to the adamantane structure. The adamantane core is a tricyclic hydrocarbon with a diamond-like structure, which imparts unique physical and chemical properties to its derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3-ethynyladamantane can be synthesized through various methods. One common approach involves the bromination of 3-ethynyladamantane. This reaction typically uses bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods: Industrial production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-ethynyladamantane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Coupling Reactions: The ethynyl group can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium iodide in acetone or potassium tert-butoxide in dimethyl sulfoxide.

    Coupling Reactions: Palladium catalysts and boronic acids are frequently used in Suzuki-Miyaura coupling reactions.

Major Products Formed:

    Substitution Products: Depending on the nucleophile, various substituted adamantane derivatives can be formed.

    Coupling Products: The coupling reactions yield extended carbon frameworks, which can be further functionalized for various applications.

Scientific Research Applications

1-Bromo-3-ethynyladamantane has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.

    Biology: It is used in the study of biological systems, particularly in the development of molecular probes and imaging agents.

    Medicine: Research explores its potential as a precursor for pharmaceutical compounds with antiviral and anticancer properties.

    Industry: It is utilized in the production of advanced materials, such as high-performance polymers and nanomaterials

Mechanism of Action

The mechanism of action of 1-Bromo-3-ethynyladamantane involves its interaction with specific molecular targets. The bromine atom and ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially altering their function and activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

    1-Bromo-3-ethyladamantane: Similar structure but with an ethyl group instead of an ethynyl group.

    1-Bromo-3,5,7-triphenyladamantane: Contains phenyl groups attached to the adamantane core

Uniqueness: 1-Bromo-3-ethynyladamantane is unique due to the presence of both a bromine atom and an ethynyl group. This combination imparts distinct reactivity and versatility, making it valuable for a wide range of chemical transformations and applications.

Properties

IUPAC Name

1-bromo-3-ethynyladamantane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15Br/c1-2-11-4-9-3-10(5-11)7-12(13,6-9)8-11/h1,9-10H,3-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPTRMTVYGUQEQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC12CC3CC(C1)CC(C3)(C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2260931-54-0
Record name 1-bromo-3-ethynyladamantane
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